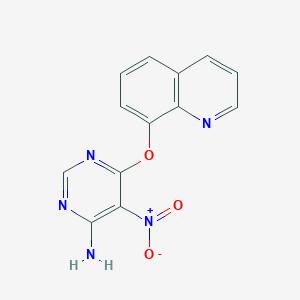

5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-6-quinolin-8-yloxypyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N5O3/c14-12-11(18(19)20)13(17-7-16-12)21-9-5-1-3-8-4-2-6-15-10(8)9/h1-7H,(H2,14,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDVMNBOJHUXRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=NC=NC(=C3[N+](=O)[O-])N)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24794249 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations of 5 Nitro 6 Quinolin 8 Yloxy Pyrimidin 4 Amine

Strategic Retrosynthetic Deconstruction and Precursor Identification

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available starting materials. For 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, the primary disconnection points are the C-O bond of the ether linkage and the C-N bonds of the pyrimidine (B1678525) ring.

A logical retrosynthetic approach would first disconnect the ether bond between the pyrimidine and quinoline (B57606) rings. This disconnection suggests a nucleophilic aromatic substitution (SNAr) reaction as the final key bond-forming step. This leads to two primary precursors: an electrophilic pyrimidine derivative and a nucleophilic quinoline derivative.

Precursor 1 (Pyrimidine moiety): A suitable pyrimidine precursor would possess a good leaving group at the C6 position and the required amino and nitro groups at the C4 and C5 positions, respectively. A prime candidate for this role is 4-amino-6-chloro-5-nitropyrimidine . The chlorine atom at C6 serves as an excellent leaving group for the SNAr reaction.

Precursor 2 (Quinoline moiety): The nucleophile in this strategic disconnection is 8-hydroxyquinoline (B1678124) . The hydroxyl group at the C8 position of the quinoline ring can be deprotonated to form a potent nucleophile that attacks the electron-deficient pyrimidine ring.

Further deconstruction of 4-amino-6-chloro-5-nitropyrimidine would involve the sequential introduction of the amino, nitro, and chloro functionalities onto a basic pyrimidine scaffold. This highlights the importance of carefully selecting the order of reactions to achieve the desired substitution pattern.

Convergent and Linear Synthetic Pathways to the Pyrimidine Core

The construction of the substituted pyrimidine core can be approached through either a linear or a convergent synthetic strategy.

Linear Synthesis: In a linear synthesis, the pyrimidine ring is built step-by-step, with functional groups being introduced sequentially. A plausible linear route to the 4-amino-6-chloro-5-nitropyrimidine precursor could start from a simple pyrimidine derivative, such as uracil (B121893) or barbituric acid. The synthesis would involve a series of reactions including chlorination, nitration, and amination. The order of these steps is crucial to control the regioselectivity. For example, starting with 4,6-dihydroxypyrimidine (B14393), a nitration reaction could be followed by chlorination with a reagent like phosphorus oxychloride (POCl₃) to yield 4,6-dichloro-5-nitropyrimidine. Subsequent selective amination at the C4 position would then furnish the desired precursor.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Step-by-step construction of the molecule from a single starting material. | Simpler to plan and execute for individual steps. | Overall yield can be low due to the number of sequential steps. |

| Convergent Synthesis | Independent synthesis of fragments followed by their assembly. | Can lead to higher overall yields. | More complex to design and may require more intricate starting materials. |

Regioselective Introduction of the Quinolin-8-yloxy Moiety

The key step in the synthesis of the target molecule is the regioselective formation of the ether linkage between the pyrimidine and quinoline moieties. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

The reaction involves the treatment of 4-amino-6-chloro-5-nitropyrimidine with 8-hydroxyquinoline in the presence of a base. The base, such as potassium carbonate or sodium hydride, deprotonates the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic quinolin-8-olate anion. This anion then attacks the electron-deficient C6 position of the pyrimidine ring, displacing the chloride ion and forming the desired C-O bond.

The regioselectivity of this reaction is directed by the electronic properties of the pyrimidine ring. The presence of two electron-withdrawing nitrogen atoms in the pyrimidine ring, along with the strongly electron-withdrawing nitro group at the C5 position, makes the C6 position highly electrophilic and susceptible to nucleophilic attack. The amino group at C4, being an electron-donating group, slightly deactivates the C4 position towards nucleophilic attack, further favoring substitution at C6.

Functional Group Interconversions: Nitration and Amination Methodologies

The introduction of the nitro and amino groups onto the pyrimidine ring requires specific and controlled reaction conditions to ensure the correct regiochemistry.

Nitration: The nitration of the pyrimidine ring at the 5-position is a critical step. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The strongly acidic conditions generate the nitronium ion (NO₂⁺), which is the active electrophile. The pyrimidine ring itself is electron-deficient, making electrophilic aromatic substitution challenging. However, the presence of activating groups like hydroxyl or amino groups can facilitate the reaction. For instance, nitration of 4,6-dihydroxypyrimidine proceeds readily at the electron-rich 5-position.

Amination: The introduction of the amino group at the C4 position can be accomplished through several methods. If starting from a 4-chloropyrimidine (B154816) derivative, a direct amination can be performed using ammonia (B1221849) or an ammonia equivalent. This is another example of an SNAr reaction. The reactivity of the C4 position towards nucleophilic substitution is generally high in chloropyrimidines, especially when activated by an adjacent electron-withdrawing group. Palladium-catalyzed amination reactions have also been developed, offering high regioselectivity and efficiency, particularly for less reactive amines researchgate.net. Acid-catalyzed amination of chloropyrimidines in aqueous media has also been reported as a more environmentally friendly approach nih.gov.

Catalytic Enhancements and Sustainable Approaches in Synthesis

Modern organic synthesis emphasizes the use of catalytic methods and sustainable practices to improve efficiency and reduce environmental impact. In the context of synthesizing this compound and its analogs, several catalytic approaches can be envisioned.

Palladium-Catalyzed Cross-Coupling: For the formation of the C-O ether bond, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted for C-O bond formation. These reactions often proceed under milder conditions and with a broader substrate scope compared to traditional SNAr reactions.

Phase-Transfer Catalysis: In the SNAr reaction between 4-amino-6-chloro-5-nitropyrimidine and 8-hydroxyquinoline, a phase-transfer catalyst could be employed to facilitate the reaction between the aqueous and organic phases, potentially increasing the reaction rate and yield.

Green Solvents: The use of more environmentally benign solvents, such as water or ionic liquids, is a key aspect of sustainable chemistry. Studies have shown that nucleophilic aromatic substitutions on pyrimidines can be effectively carried out in water, sometimes with acid catalysis to promote the reaction nih.gov.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of many organic reactions, including the synthesis of pyrimidine derivatives. This technique can lead to shorter reaction times, higher yields, and often cleaner reactions.

| Catalytic/Sustainable Approach | Potential Application in Synthesis | Benefits |

| Palladium-Catalyzed Cross-Coupling | Formation of the C-O ether linkage. | Milder reaction conditions, broader substrate scope. |

| Phase-Transfer Catalysis | SNAr reaction between pyrimidine and quinoline precursors. | Increased reaction rates and yields. |

| Green Solvents (e.g., water) | Amination and SNAr reactions. | Reduced environmental impact, improved safety. |

| Microwave-Assisted Synthesis | Pyrimidine core synthesis and functional group interconversions. | Shorter reaction times, higher yields, cleaner reactions. |

Advanced Derivatization Reactions of the Core Structure

The core structure of this compound possesses several sites that can be subjected to further derivatization to explore structure-activity relationships for various applications.

Modification of the Amino Group: The primary amino group at the C4 position can be acylated, alkylated, or converted into other functional groups. For example, reaction with an acyl chloride or anhydride (B1165640) would yield the corresponding amide derivative. Reductive amination with aldehydes or ketones could introduce various alkyl substituents.

Reduction of the Nitro Group: The nitro group at the C5 position can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. This new amino group can then be further functionalized, for instance, by diazotization followed by substitution, or by acylation.

Substitution on the Quinoline Ring: The quinoline ring itself can be further functionalized. Electrophilic aromatic substitution reactions, such as halogenation or nitration, could be performed on the quinoline moiety, although the directing effects of the existing substituents would need to be carefully considered.

Mechanistic Insights into Key Synthetic Steps and Reaction Pathways

The primary mechanism governing the key bond-forming reactions in the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) mechanism.

Formation of the Ether Linkage: The reaction between the 4-amino-6-chloro-5-nitropyrimidine and the 8-hydroxyquinolinate anion proceeds via a two-step addition-elimination mechanism.

Addition Step (Rate-determining): The nucleophilic quinolin-8-olate anion attacks the electron-deficient C6 carbon of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex . The negative charge in this intermediate is delocalized over the pyrimidine ring and the nitro group, which provides significant stabilization.

Elimination Step (Fast): The Meisenheimer complex then collapses, expelling the chloride leaving group and restoring the aromaticity of the pyrimidine ring to form the final product.

The high reactivity of the C6 position is attributed to the strong electron-withdrawing effect of the adjacent nitrogen atom and the para-nitro group, which stabilize the negative charge in the Meisenheimer intermediate through resonance.

Advanced Spectroscopic and Crystallographic Investigations of Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Analysis and Connectivity

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and conformational preferences of molecules in solution.

In the ¹H NMR spectrum of 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, the aromatic protons of the quinoline (B57606) and pyrimidine (B1678525) rings would exhibit distinct chemical shifts, typically in the downfield region (δ 7.0-9.0 ppm). The specific positions of these signals are influenced by the electronic effects of the nitro and amine groups. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), would be instrumental in assigning the proton signals within each aromatic spin system.

Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be vital for probing through-space interactions between protons on the quinoline and pyrimidine moieties. These interactions are critical for determining the preferred conformation around the ether linkage. The observation of long-range couplings (⁴J or ⁵J) could also provide valuable insights into the connectivity and geometry of the molecule.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Key Protons

| Proton | Predicted Chemical Shift Range (ppm) |

| Pyrimidine-H | 8.0 - 9.0 |

| Quinoline-H | 7.0 - 8.5 |

| Amine-NH₂ | 5.0 - 7.0 (broad) |

Note: These are estimated ranges and can vary based on solvent and temperature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and bonding arrangements within a molecule.

The presence of the nitro (NO₂) group is readily identified by its characteristic strong stretching vibrations in the IR spectrum. The asymmetric stretch typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretch is observed between 1300-1370 cm⁻¹.

The primary amine (NH₂) group exhibits N-H stretching vibrations in the 3300-3500 cm⁻¹ region. Typically, two bands are observed for a primary amine, corresponding to the asymmetric and symmetric stretching modes. The N-H bending (scissoring) vibration is expected to appear around 1600 cm⁻¹.

Intermolecular hydrogen bonding involving the amine group and the nitro group or nitrogen atoms within the heterocyclic rings would lead to noticeable shifts in the vibrational frequencies. In the IR spectrum, hydrogen bonding typically causes a broadening and a shift to lower wavenumbers of the N-H stretching bands. Raman spectroscopy can also be a sensitive probe for studying hydrogen bonding interactions, as it can reveal subtle changes in the molecular polarizability upon the formation of such bonds.

Table 2: Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |

| Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Amine (NH₂) | N-H Bend | ~1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-O-C | Ether Stretch | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. The spectrum of this compound is expected to be complex due to the presence of multiple chromophores, including the quinoline and nitropyrimidine systems.

The absorption bands observed in the UV-Vis spectrum correspond to various electronic transitions, primarily π → π* and n → π* transitions. The highly conjugated system formed by the quinoline and pyrimidine rings is expected to give rise to intense π → π* transitions at longer wavelengths. The presence of the nitro group, a strong electron-withdrawing group, and the amine group, an electron-donating group, will likely lead to charge-transfer bands, further influencing the absorption spectrum. The position and intensity of these absorption maxima can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Characterization of π-π and n-π Electronic Transitions**

No experimental UV-Vis absorption spectra for this compound have been published. The molecule contains multiple chromophores, including the nitro-pyrimidine and quinoline ring systems, which are expected to exhibit π-π* and n-π* transitions. shu.ac.ukyoutube.com The quinoline moiety itself shows complex absorption bands, and the presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) would further influence the electronic transitions. researchgate.net However, without experimental data, the specific absorption maxima (λmax) and molar absorptivity coefficients (ε) for these transitions cannot be reported.

Solvatochromic Effects on Electronic Spectra

There are no studies detailing the solvatochromic effects on the electronic spectra of this compound. Such studies would involve measuring the UV-Vis spectrum in a series of solvents with varying polarities to observe shifts in the absorption bands. These shifts (either bathochromic/red shift or hypsochromic/blue shift) would provide insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. researchgate.net In the absence of this experimental data, a discussion on how solvents affect its electronic transitions cannot be conducted.

X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions

A solved crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, a detailed, data-driven analysis of its solid-state architecture is not possible.

Elucidation of Molecular Geometry and Bond Parameters

Without crystallographic data, precise bond lengths, bond angles, and dihedral angles for the solid-state conformation of the molecule cannot be provided. This information is essential for a definitive description of the molecule's three-dimensional geometry.

Analysis of Crystal Packing and Hydrogen Bonding Networks

Detailed analysis of the crystal packing and intermolecular interactions is contingent on having a solved crystal structure. While it can be hypothesized that the amino group and the nitrogen atoms in the pyrimidine and quinoline rings could act as hydrogen bond donors and acceptors, respectively, the specific hydrogen bonding motifs, their geometries, and the resulting network (e.g., chains, sheets, or three-dimensional frameworks) are unknown. researchgate.netresearchgate.net

π-π Stacking and Other Non-Covalent Interactions

The planar aromatic systems of the quinoline and pyrimidine rings suggest a high likelihood of π-π stacking interactions in the solid state. nih.govresearchgate.net These interactions are critical in stabilizing the crystal lattice. However, without experimental data, the specific nature of these interactions (e.g., face-to-face, offset) and the associated parameters like centroid-centroid distances cannot be described.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Signatures

No published mass spectrum or detailed fragmentation analysis for this compound is available. A theoretical fragmentation pattern can be predicted based on the functional groups present. The molecular ion peak would be expected at m/z 283, corresponding to its molecular weight (C13H9N5O3). nih.gov Common fragmentation pathways could include:

Loss of the nitro group (-NO2, 46 Da).

Cleavage of the ether linkage, leading to fragments corresponding to the quinoline-O• radical and the nitropyrimidinamine cation, or vice versa.

Loss of HCN from the quinoline or pyrimidine rings, a common fragmentation for nitrogen heterocycles. rsc.org

Loss of small neutral molecules like CO or N2. nih.govnih.govmiamioh.edu

However, without experimental data from techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS), any description of the fragmentation pathway remains speculative.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives or Conformations

Following a comprehensive review of scientific literature and chemical databases, no specific studies detailing the chiroptical properties of this compound were identified. Research employing techniques such as circular dichroism (CD) spectroscopy, which is instrumental in investigating the three-dimensional structure of chiral molecules, has not been published for this particular compound or its potential chiral derivatives.

The absence of such data indicates that the stereochemical aspects of this compound have not yet been a focus of investigation. Chiroptical spectroscopy is contingent on the presence of chirality in a molecule, either through a stereocenter, axial chirality, or planar chirality, or through the adoption of a stable, non-superimposable conformational isomer.

While the parent compound, this compound, is not inherently chiral, the synthesis of chiral derivatives would be a prerequisite for meaningful analysis using circular dichroism. Such derivatives would introduce a chiral element, allowing for the study of how this chirality influences the molecule's conformation and its interaction with polarized light.

Currently, there are no research findings available that discuss the synthesis of chiral derivatives of this compound or any subsequent analysis of their conformational properties using chiroptical methods. Therefore, no data tables or detailed research findings related to this specific area of spectroscopic investigation can be provided at this time.

Theoretical and Computational Chemistry Studies of 5 Nitro 6 Quinolin 8 Yloxy Pyrimidin 4 Amine

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are employed to investigate the electron distribution and energy levels within a molecule, which are fundamental to understanding its stability, reactivity, and properties.

Molecular Dynamics Simulations for Conformational Space Exploration and Flexibility

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule over time. MD simulations model the movements of atoms and bonds, providing insights into the molecule's conformational flexibility and how it might change its shape in different environments (e.g., in a solvent or when approaching a biological target). researchgate.net This is particularly important for understanding how the molecule might bind to a receptor, as its flexibility can allow it to adopt the most favorable conformation for binding.

Potential Energy Surface Scans for Conformational Preferences

A Potential Energy Surface (PES) scan is a fundamental computational method used to explore the conformational landscape of a molecule. By systematically varying specific geometric parameters, such as dihedral angles, and calculating the corresponding energy, a PES scan identifies low-energy, stable conformers and the energy barriers that separate them.

For 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, the most significant conformational flexibility arises from the rotation around the two bonds of the ether linkage (C-O and O-C). A two-dimensional PES scan would be performed by systematically rotating the dihedral angles τ1 (C-C-O-C) and τ2 (C-O-C-N) that define the orientation of the quinoline (B57606) ring relative to the pyrimidine (B1678525) ring. The resulting energy map would reveal the most stable conformations (global and local minima) and the transition states between them. Such an analysis is crucial for understanding which shapes the molecule is likely to adopt in different environments.

Illustrative Data: Potential Energy Scan for Key Dihedral Angles Below is a hypothetical data table representing the output of a relaxed PES scan for the dihedral angle τ1, illustrating the relative energy of different conformers.

| Dihedral Angle (τ1) (Degrees) | Relative Energy (kcal/mol) | Conformer Description |

| 0 | 5.2 | Eclipsed, high energy |

| 60 | 1.5 | Gauche, local minimum |

| 120 | 4.8 | Eclipsed, high energy |

| 180 | 0.0 | Anti, global minimum (most stable) |

| 240 | 4.8 | Eclipsed, high energy |

| 300 | 1.5 | Gauche, local minimum |

Dynamics of Rotatable Bonds and Ring Inversions

While PES scans provide a static map of conformations, molecular dynamics (MD) simulations offer insight into the time-dependent behavior of the molecule. An MD simulation of this compound, typically on the nanosecond timescale, would reveal the dynamic range of motion for the key rotatable bonds connecting the quinoline and pyrimidine rings.

This analysis would quantify the frequency of transitions between stable conformational states identified in the PES scan. Furthermore, MD simulations can assess the flexibility of the individual ring systems. Although the aromatic pyrimidine and quinoline rings are largely planar and rigid, subtle puckering or out-of-plane vibrations can be monitored, providing a complete picture of the molecule's structural dynamics in a simulated physiological environment.

Theoretical Exploration of Molecular Recognition Principles via Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). Given that pyrimidine and quinoline derivatives are often investigated as kinase inhibitors, a hypothetical docking study of this compound would likely target the ATP-binding site of a model kinase, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). rsc.orgnih.gov

The docking algorithm would sample a vast number of possible binding poses and score them based on binding affinity or energy. The results would generate a binding hypothesis, suggesting the most probable way the molecule interacts with the protein target, which is the first step in structure-based drug design.

Computational Binding Site Analysis with Model Receptors

Following a docking simulation, the predicted binding pose of this compound within the model receptor's active site would be analyzed in detail. This involves identifying the specific amino acid residues that form the binding pocket and characterizing the pocket's properties, such as its volume, hydrophobicity, and electrostatic potential.

For a typical kinase ATP-binding site, the analysis would likely reveal a "hinge" region where the pyrimidine core could form crucial hydrogen bonds, a hydrophobic pocket to accommodate the quinoline ring, and a solvent-exposed region where the nitro and amine groups might interact. This analysis helps rationalize the predicted binding affinity and can guide the design of new analogues with improved potency. mdpi.comnih.gov

Elucidation of Intermolecular Non-Covalent Interactions in Binding Hypotheses

The stability of a ligand-receptor complex is governed by a network of non-covalent interactions. researchgate.netnih.gov A detailed analysis of the docked pose of this compound would focus on identifying these key interactions.

Expected interactions would include:

Hydrogen Bonds: The 4-amino group and the nitrogen atoms of the pyrimidine ring are prime candidates for forming hydrogen bonds with backbone atoms of the kinase hinge region (e.g., with residues like Cys or Met). acs.org

π-π Stacking: The aromatic quinoline and pyrimidine rings could engage in π-π stacking or T-shaped interactions with aromatic residues in the binding site, such as Phenylalanine (Phe) or Tyrosine (Tyr).

Hydrophobic Interactions: The quinoline ring system would likely be buried in a hydrophobic pocket, interacting with nonpolar residues like Leucine (Leu), Valine (Val), and Alanine (Ala).

Electrostatic Interactions: The electron-withdrawing nitro group would create a region of negative electrostatic potential, potentially interacting favorably with positively charged residues or metal cofactors.

Illustrative Data: Predicted Non-Covalent Interactions in a Model Kinase Active Site

| Ligand Moiety | Interaction Type | Receptor Residue | Distance (Å) |

| 4-Amine (H) | Hydrogen Bond | Cys919 (Backbone O) | 2.1 |

| Pyrimidine (N1) | Hydrogen Bond | Cys919 (Backbone H) | 2.4 |

| Quinoline Ring | π-π Stacking | Phe1047 | 3.8 |

| Quinoline Ring | Hydrophobic | Val848, Leu840 | N/A |

| Nitro Group (O) | Electrostatic | Lys868 (Sidechain NH3+) | 3.5 |

Reaction Mechanism Elucidation Through Transition State Modeling

Computational chemistry can be used to model the mechanism of chemical reactions by locating the transition state (TS)—the highest energy point along the reaction coordinate. mit.eduucsb.edu Understanding the structure and energy of the TS provides critical insights into reaction rates and pathways.

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction between a halogenated precursor like 6-chloro-5-nitropyrimidin-4-amine (B1295005) and 8-hydroxyquinoline (B1678124). Transition state modeling, often using Density Functional Theory (DFT), could be employed to map the energy profile of this reaction. The calculations would identify the structure of the high-energy Meisenheimer complex intermediate and the subsequent transition state for the departure of the leaving group, thereby elucidating the reaction's feasibility and kinetics. nih.gov

Solvation Models and Environmental Effects on Molecular Properties and Reactivity

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are used to account for these effects. researchgate.net

For this compound, an implicit solvation model like the Polarizable Continuum Model (PCM) could be used to calculate properties such as conformational energies, dipole moment, and electronic structure in a solvent like water or DMSO. researchgate.net These calculations would reveal how the solvent stabilizes different conformers or influences the molecule's electrostatic potential, which is crucial for predicting its solubility and how it interacts with biological macromolecules in an aqueous environment.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Theoretical and computational chemistry serve as powerful tools for predicting the spectroscopic characteristics of novel molecules, offering insights that complement and guide experimental work. For this compound, methods based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are employed to simulate its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govnih.gov Such calculations provide a detailed understanding of the molecule's electronic structure and vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govresearchgate.net Calculations are often performed at the B3LYP/6-311++G(d,p) level of theory to provide a reliable correlation between the calculated isotropic shielding values and the experimental chemical shifts. The predicted shifts are referenced against a standard, usually Tetramethylsilane (TMS).

The calculated ¹H NMR spectrum would reveal signals corresponding to the protons on the pyrimidine and quinoline rings, as well as the amine group. Protons on the quinoline ring are expected to appear in the aromatic region, with their specific shifts influenced by the electronic effects of the ether linkage and the pyrimidine ring. The amine protons would likely present a distinct signal, the position of which can be sensitive to solvent and concentration.

For the ¹³C NMR spectrum, computational methods predict the chemical shifts for each carbon atom in the molecule. The carbons in the heteroaromatic rings are expected to resonate at lower fields. Carbons directly attached to electronegative atoms like nitrogen and oxygen (e.g., C4, C6, and the quinoline C8) would be significantly deshielded, resulting in higher chemical shift values. The presence of the electron-withdrawing nitro group is also predicted to influence the electronic environment of the pyrimidine ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values based on computational models for similar structures. Actual experimental values may vary.

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Proton Assignment | Chemical Shift (δ, ppm) | Carbon Assignment | Chemical Shift (δ, ppm) |

| H2 (Pyrimidine) | 8.45 | C2 (Pyrimidine) | 157.2 |

| NH₂ (Amine) | 7.90 | C4 (Pyrimidine) | 160.5 |

| H2' (Quinoline) | 8.90 | C5 (Pyrimidine) | 128.9 |

| H3' (Quinoline) | 7.60 | C6 (Pyrimidine) | 155.4 |

| H4' (Quinoline) | 8.65 | C2' (Quinoline) | 150.8 |

| H5' (Quinoline) | 7.70 | C3' (Quinoline) | 122.5 |

| H6' (Quinoline) | 7.55 | C4' (Quinoline) | 136.7 |

| H7' (Quinoline) | 7.40 | C4a' (Quinoline) | 149.1 |

| C5' (Quinoline) | 129.8 | ||

| C6' (Quinoline) | 126.9 | ||

| C7' (Quinoline) | 118.3 | ||

| C8' (Quinoline) | 142.6 | ||

| C8a' (Quinoline) | 141.0 |

Infrared (IR) Spectroscopy

Theoretical vibrational frequencies are calculated using DFT methods, often at the B3LYP/6-311++G(d,p) level, to predict the IR spectrum. nih.gov These calculations help in assigning the principal vibrational modes of the molecule. It is a standard practice to apply a scaling factor (e.g., ~0.967) to the computed frequencies to correct for anharmonicity and achieve better agreement with experimental data. nih.gov

The predicted IR spectrum of this compound would exhibit characteristic bands for its functional groups. Key predicted vibrations include:

N-H Stretching: Asymmetric and symmetric stretching vibrations for the primary amine (-NH₂) group, typically expected in the 3400-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching modes from the quinoline and pyrimidine rings, predicted above 3000 cm⁻¹.

C=N and C=C Stretching: A series of complex bands in the 1650-1400 cm⁻¹ range corresponding to the stretching vibrations within the heteroaromatic ring systems.

N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group, anticipated around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O-C Stretching: Asymmetric and symmetric stretching of the ether linkage, which would likely appear in the 1250-1050 cm⁻¹ region.

Table 2: Predicted Principal Vibrational Frequencies for this compound Note: These are hypothetical values based on computational models for similar structures. Actual experimental values may vary.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Asymmetric Stretch | 3450 | -NH₂ (Amine) |

| N-H Symmetric Stretch | 3350 | -NH₂ (Amine) |

| Aromatic C-H Stretch | 3100-3000 | Quinoline, Pyrimidine |

| C=N/C=C Ring Stretch | 1620, 1580, 1470 | Quinoline, Pyrimidine |

| N-O Asymmetric Stretch | 1545 | -NO₂ (Nitro) |

| N-H Bending | 1590 | -NH₂ (Amine) |

| N-O Symmetric Stretch | 1355 | -NO₂ (Nitro) |

| C-O-C Asymmetric Stretch | 1240 | Aryl Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption properties are predicted using TD-DFT calculations, which can determine the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (ƒ). qnl.qaresearchgate.net These calculations are often performed with consideration for solvent effects, using a model such as the Conductor-like Polarizable Continuum Model (CPCM), as the electronic transitions can be sensitive to the polarity of the medium. researchgate.net

The predicted UV-Vis spectrum for this compound is expected to show intense absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system formed by the pyrimidine and quinoline rings. qnl.qa The analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in assigning these transitions. The presence of the nitro group and the lone pairs on the amine and ether oxygen atoms are expected to give rise to charge-transfer characteristics in some of the electronic transitions. qnl.qa

Table 3: Predicted Electronic Absorption Properties of this compound (in a simulated solvent) Note: These are hypothetical values based on computational models for similar structures. Actual experimental values may vary.

| λmax (nm) | Excitation Energy (eV) | Oscillator Strength (ƒ) | Major Orbital Contribution | Transition Type |

|---|---|---|---|---|

| 385 | 3.22 | 0.45 | HOMO → LUMO | π → π* / ICT |

| 310 | 4.00 | 0.38 | HOMO-1 → LUMO | π → π |

| 275 | 4.51 | 0.21 | HOMO → LUMO+1 | π → π |

| 240 | 5.17 | 0.15 | HOMO-2 → LUMO | n → π* / π → π* |

Chemical Reactivity and Mechanistic Pathways of 5 Nitro 6 Quinolin 8 Yloxy Pyrimidin 4 Amine

Electrophilic and Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) and Quinoline (B57606) Moieties

The reactivity of 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine is characterized by a dual susceptibility to both nucleophilic and electrophilic attacks, localized on different parts of the molecule.

Pyrimidine Moiety: The pyrimidine ring is significantly electron-deficient due to the presence of two ring nitrogen atoms and the powerful electron-withdrawing nitro group at the C5 position. This electronic arrangement strongly activates the ring towards nucleophilic aromatic substitution (SNAr). Pyrimidines activated by electron-withdrawing groups, such as nitro functions, are known to undergo highly efficient SNAr reactions. The quinolin-8-yloxy group at C6 is a potential leaving group, although it is generally considered a poor one. However, the strong activation provided by the nitro group could facilitate its displacement by potent nucleophiles under specific conditions. The primary site for nucleophilic attack on the pyrimidine ring, besides the potential substitution at C6, would be any other position activated by the nitro group that bears a suitable leaving group. In the absence of other leaving groups, nucleophiles might form Meisenheimer-type adducts.

Quinoline Moiety: In contrast to the pyrimidine ring, the quinoline moiety is more susceptible to electrophilic substitution. The quinolin-8-yloxy linkage acts as an activating, ortho-, para-directing group for electrophilic attack on the quinoline ring system. Bromination studies on 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline, demonstrate that electrophilic attack readily occurs at the C5 and C7 positions. rsc.org Therefore, electrophiles are predicted to attack the C5 and C7 positions of the quinoline ring of this compound. The nitro group on the pyrimidine ring will have a deactivating effect on the quinoline system, but this effect diminishes with distance, likely making electrophilic substitution on the quinoline ring still feasible.

Conversely, the quinoline ring can also undergo nucleophilic substitution of hydrogen, particularly when activated by a nitro group. Studies on nitroquinolines show that nucleophiles can attack positions ortho or para to the nitro group. libretexts.org While the nitro group in the target molecule is on the pyrimidine ring, its electron-withdrawing influence may slightly increase the susceptibility of the quinoline ring to very strong nucleophiles.

Redox Chemistry of the Nitro Group: Reduction to Amine and Subsequent Transformations

The nitro group is a versatile functional group that dominates the redox chemistry of the molecule. Its reduction is a well-established transformation that proceeds through several intermediates. The complete reduction of an aromatic nitro group to an amine is a six-electron process. libretexts.org

The reaction pathway typically involves the following key intermediates:

Nitroso intermediate (Ar-NO): Formed by a two-electron reduction.

Hydroxylamine intermediate (Ar-NHOH): Formed by a further two-electron reduction of the nitroso compound. mdpi.com

Amine (Ar-NH2): The final product, resulting from a final two-electron reduction of the hydroxylamine.

This transformation can be achieved using a wide variety of reducing agents and conditions. researchgate.net

Catalytic Hydrogenation: Reagents like palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide with hydrogen gas are highly effective. researchgate.net

Metal/Acid Systems: Classic methods include the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl). researchgate.net

Transfer Hydrogenation: Hydrazine hydrate (B1144303) in the presence of a catalyst can also be used. mdpi.com

Electrochemical Reduction: Studies on similar nitropyrimidine derivatives show that the reduction can occur in a single six-electron step in acidic media. nih.govnih.gov

The resulting product, pyrimidine-4,5-diamine, 6-(quinolin-8-yloxy)-, is a key synthetic intermediate. The newly formed vicinal diamine on the pyrimidine ring is primed for subsequent cyclization reactions, for example, with 1,2-dicarbonyl compounds or orthoesters to form fused heterocyclic systems like purines or pteridines.

The thermodynamics of this reduction are favorable. The one-electron reduction potential (E¹) is a key parameter that correlates with the reaction rate. A more positive reduction potential generally leads to a faster reaction. acs.org

| Compound | E¹₇ (V vs. NHE) |

|---|---|

| Nitrobenzene | -0.486 |

| 4-Nitroanisole | -0.530 |

| 1,3-Dinitrobenzene | -0.395 |

| 2,4-Dinitrotoluene | -0.422 |

| 2,4,6-Trinitrotoluene (TNT) | -0.366 |

Reactivity of the Aminopyrimidine and Quinolin-8-yloxy Substructures

Aminopyrimidine Reactivity: The exocyclic amino group at the C4 position of the pyrimidine ring behaves as a typical, albeit deactivated, aromatic amine. Its nucleophilicity is reduced by the electron-withdrawing nature of the pyrimidine ring and the nitro group. Nevertheless, it can undergo several characteristic reactions:

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides. Depending on the reaction conditions and the basicity of the medium, N,N-diacylation can sometimes occur as an undesired side reaction, particularly in the presence of strong bases like triethylamine. semanticscholar.org Using a weaker base such as pyridine (B92270) can favor the desired monoacylation. semanticscholar.org

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) can convert the primary amino group into a diazonium salt (-N₂⁺). organic-chemistry.org While aliphatic diazonium salts are highly unstable, aromatic and heteroaromatic diazonium salts are more stable, especially at low temperatures. nih.gov These diazonium intermediates are exceptionally useful in synthesis, as the diazonio group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer (CuX) or Schiemann (HBF₄, heat) reactions to introduce halides, cyano, hydroxyl, and other groups. masterorganicchemistry.com Kinetic studies on the diazotization of analogous aminopyridine 1-oxides show the reaction is first order in both the amine and nitrous acid. rsc.org

Quinolin-8-yloxy Substructure: The ether linkage between the pyrimidine and quinoline rings is an aryl ether bond. Aryl ethers are generally very stable and resistant to cleavage. Cleavage typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or treatment with strong Lewis acids. Under most conditions discussed for the other functional groups, this ether linkage would be expected to remain intact.

Hydrolysis and Degradation Pathways Under Varying Chemical Conditions

The stability of this compound is dependent on the pH and temperature. Several potential degradation pathways can be postulated based on the functional groups present.

Hydrolysis of the Amino Group: Under harsh acidic or basic conditions with prolonged heating, the C4-amino group could undergo hydrolytic cleavage. Nucleophilic attack by water or hydroxide (B78521) on the C4 position, which is activated by the ring nitrogens, would lead to the substitution of the amino group for a hydroxyl group, forming the corresponding pyrimidin-4-ol derivative. Studies on the hydrolysis of related compounds like amides show that both acid- and base-catalyzed mechanisms are possible. researchgate.netkhanacademy.orgyoutube.com Acidic conditions, in particular, have been shown to promote the rapid hydrolysis of C-N bonds in similar structures. nih.gov

Pyrimidine Ring Cleavage: Pyrimidine rings can be susceptible to hydrolytic cleavage under certain conditions, particularly under strong acidic or basic catalysis. This often involves initial nucleophilic attack at an activated carbon, followed by a cascade of bond-breaking events that open the heterocyclic ring.

Ether Linkage Cleavage: As mentioned previously, the aryl ether bond is robust. However, under strongly acidic conditions (e.g., concentrated HBr), protonation of the ether oxygen followed by nucleophilic attack by a bromide ion could cleave the bond, yielding 8-hydroxyquinoline and the corresponding 6-bromopyrimidine derivative.

Photochemical Transformations and Excited State Reactivity

In the absence of direct experimental data, the photochemical behavior of this compound can be predicted by examining its chromophores. The molecule contains extensive conjugated π-systems and a nitro group, suggesting it will absorb UV-Vis radiation and be photochemically active.

Nitro Group Reactivity: Aromatic nitro compounds are well-known to have rich photochemistry. Upon excitation, the nitro group can be reduced or participate in hydrogen abstraction reactions from solvent or other molecules. Intramolecular hydrogen abstraction could also lead to rearrangements.

Photodegradation via Radical Species: Studies on the photodegradation of structurally related anilinopyrimidine fungicides show that in the presence of photosensitizers like iron(III) complexes, irradiation can generate highly reactive oxygen species such as hydroxyl radicals (•OH). nih.gov These radicals can then attack the fungicide molecule, leading to the formation of mono- or dihydroxylated derivatives on both the aromatic and heterocyclic rings. nih.gov A similar pathway is plausible for the target compound, leading to hydroxylated products on the quinoline and/or pyrimidine rings. The half-lives for such processes can be on the order of minutes to hours under simulated sunlight. nih.gov

Investigation of Reaction Kinetics and Thermodynamic Parameters of Fundamental Reactions

Kinetics of Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr reactions is highly dependent on the solvent, the nucleophile, the leaving group, and the activation of the aromatic ring. Kinetic studies on the reaction of 2-chloro-5-nitropyridine (B43025) with various amines show that the rate-limiting step is typically the initial nucleophilic attack. The mechanism can be stepwise, proceeding through a Meisenheimer intermediate, or concerted. rsc.orgspringernature.com Recent research suggests that many SNAr reactions previously assumed to be stepwise are in fact concerted. springernature.com The rate constants are sensitive to the nucleophilicity and steric hindrance of the attacking amine. researchgate.net

| Nucleophile | k₁ (dm³ mol⁻¹ s⁻¹) |

|---|---|

| n-Butylamine | 0.14 |

| Piperidine | 14.1 |

| Pyrrolidine | 41.2 |

Thermodynamics of Nitro Group Reduction: The rate of reduction of nitroaromatic compounds (NACs) can be quantitatively related to their one-electron reduction potential (E¹) through linear free-energy relationships (LFERs) based on the Marcus theory of outer-sphere electron transfer. acs.org The Gibbs free energy of the reaction (ΔG°), which determines the thermodynamic driving force, is directly proportional to the difference in reduction potentials between the NAC and the reducing agent. acs.org This relationship allows for the prediction of reduction rates for new NACs based on calculated or measured redox potentials. researchgate.netacs.org

Structure Reactivity and Structure Property Relationship Studies

Influence of Substituent Effects on Electronic and Steric Properties

The chemical reactivity and physical properties of 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine are significantly dictated by the electronic and steric nature of its constituent functional groups: the nitro group (-NO2), the amino group (-NH2), and the quinolin-8-yloxy moiety.

The nitro group at the C5 position of the pyrimidine (B1678525) ring is a powerful electron-withdrawing group due to both the inductive effect (-I) of the electronegative nitrogen and oxygen atoms and the resonance effect (-M). This effect drastically reduces the electron density of the pyrimidine ring, making it electron-deficient. Consequently, the amino group at C4 and the ether oxygen at C6 experience a diminished electron-donating capability into the ring. This electron deficiency makes the pyrimidine ring susceptible to nucleophilic attack, a characteristic reactivity pattern for nitropyridines and related nitro-substituted N-heterocycles. mdpi.com

The amino group at the C4 position acts as an electron-donating group (+M effect) through resonance, which can partially counteract the electron-withdrawing effect of the nitro group. This push-pull electronic arrangement can lead to significant charge delocalization within the molecule.

The quinolin-8-yloxy group is a bulky substituent that introduces considerable steric hindrance around the C6 position. This steric bulk can influence the molecule's preferred conformation and may shield adjacent positions from chemical attack. Electronically, the aryloxy group can donate electron density to the pyrimidine ring via a resonance effect (+M), but this is tempered by the inductive electron-withdrawing (-I) effect of the ether oxygen.

The interplay of these substituent effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Nitro (-NO2) | 5 | Strong Electron-Withdrawing (-I, -M) | Moderate |

| Amino (-NH2) | 4 | Electron-Donating (+M > -I) | Small |

| Quinolin-8-yloxy | 6 | Electron-Donating (+M), Electron-Withdrawing (-I) | Large |

Intramolecular Interactions and Conformational Dynamics Dictating Reactivity

A key potential intramolecular interaction is the formation of a hydrogen bond between the amino group (-NH2) at the C4 position and the ether oxygen of the quinolin-8-yloxy group at C6, or one of the oxygens of the nitro group at C5. The formation of such quasi-rings can significantly stabilize specific conformations. mdpi.com The presence of these intramolecular hydrogen bonds can influence the planarity of the molecule and restrict the rotation around the C6-O bond.

The conformational dynamics are largely dominated by the rotation around the C6-O and O-C8 (quinoline) single bonds. The bulky nature of the quinoline (B57606) ring system imposes significant steric constraints, likely forcing the quinoline and pyrimidine ring systems to adopt a non-planar orientation relative to each other to minimize steric clash. This twisting will affect the extent of electronic conjugation between the two ring systems. Studies on similar bicyclic aromatic systems have shown that dispersive forces can be decisive factors in intermolecular interactions, and by extension, intramolecular conformational preferences. mdpi.com

Tautomerism and Isomerism Analysis

Tautomerism is a significant consideration for this compound, particularly concerning the 4-aminopyrimidine (B60600) moiety. This portion of the molecule can exist in two potential tautomeric forms: the amino form and the imino form.

Amino tautomer: this compound

Imino tautomer: 5-Nitro-6-(quinolin-8-yloxy)-1,4-dihydropyrimidin-4-imine

The equilibrium between these two forms is influenced by factors such as the solvent environment and the electronic nature of the substituents. For many substituted aminopyrimidines, the amino form is generally the more stable tautomer. Computational studies on related heterocyclic systems, such as 8-nitroguanosine, have been used to determine the relative stabilities of different tautomers. lookchem.com In the case of this compound, the strong electron-withdrawing nature of the nitro group would likely influence the proton affinity of the ring nitrogens and the exocyclic amino group, thereby affecting the tautomeric equilibrium. The potential for the imino tautomer to be stabilized by intramolecular hydrogen bonding should also be considered. Tautomerism in related quinoline derivatives has been shown to be highly dependent on solvent and pH. beilstein-journals.orgbeilstein-journals.orgresearchgate.net

Correlation of Spectroscopic Data with Computational Predictions to Validate Structural Hypotheses

A combination of spectroscopic analysis and computational modeling is essential for the unambiguous structural elucidation of this compound.

Expected Spectroscopic Features:

| Spectroscopic Technique | Expected Feature | Rationale |

| FT-IR | ~3400-3300 cm⁻¹ (N-H stretch) | Asymmetric and symmetric stretching of the primary amine. |

| ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹ | Asymmetric and symmetric stretching of the nitro group. | |

| ~1250-1200 cm⁻¹ (C-O-C stretch) | Aryl-ether linkage. | |

| ¹H NMR | Distinct aromatic protons for pyrimidine and quinoline rings. | Chemical shifts influenced by substituent electronic effects. |

| Broad singlet for -NH₂ protons. | Chemical shift is solvent-dependent. | |

| ¹³C NMR | Resonances for all unique carbon atoms. | C5 (attached to -NO₂) expected to be significantly shifted. |

| UV-Vis | Absorption bands in the UV-visible region. | π→π* transitions within the aromatic systems. Charge-transfer bands due to the push-pull system. |

Computational Predictions:

Density Functional Theory (DFT) calculations can be employed to predict the molecule's geometric parameters, vibrational frequencies (IR), and NMR chemical shifts. researchgate.net By comparing the computationally predicted spectra with the experimentally obtained data, the proposed structure and its most stable conformation can be validated. For instance, the calculated IR frequencies corresponding to the N-H and N-O stretches can be correlated with the experimental FT-IR spectrum. Similarly, predicted ¹H and ¹³C NMR chemical shifts can be compared to experimental values to confirm assignments. Natural Bond Orbital (NBO) analysis, another computational tool, can provide insights into charge delocalization and hyperconjugative interactions that stabilize the molecule. researchgate.net

Principles for Rational Design of Analogs with Modulated Chemical Behavior and Reactivity Profiles

The rational design of analogs of this compound can be guided by a thorough understanding of its structure-activity relationships. The goal is to modulate its chemical and physical properties by making specific structural modifications.

Strategies for Analog Design:

Modification of the Nitro Group:

Replacement: Replacing the nitro group with other electron-withdrawing groups (e.g., -CN, -SO₂R) or electron-donating groups (e.g., -OCH₃, -CH₃) would profoundly alter the electronic properties of the pyrimidine ring and, consequently, its reactivity.

Positional Isomerism: Moving the nitro group to a different position on the quinoline ring would create analogs with different electronic and steric profiles.

Substitution on the Quinoline Ring:

Alteration of the Linker:

Modifying the ether linkage (e.g., replacing it with a thioether, -S-, or an amino bridge, -NH-) would change the bond angles and rotational freedom between the pyrimidine and quinoline rings, impacting the molecule's conformation.

Modification of the Amino Group:

Alkylation or acylation of the C4 amino group would change its hydrogen-bonding capabilities and electronic-donating strength.

The design of such analogs can be aided by computational approaches to predict their physicochemical properties, thereby prioritizing the synthesis of compounds with desired characteristics. nih.gov This systematic approach is fundamental in fields like medicinal chemistry for optimizing lead compounds. nih.gov

Conceptual Applications and Advanced Chemical System Integration

Theoretical Frameworks for Ligand Design in Coordination Chemistry

The design of ligands for coordination chemistry is a nuanced field, relying on a deep understanding of electronic and steric effects to predict and control the properties of the resulting metal complexes. While specific detailed theoretical studies on 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine are not extensively documented, its potential as a ligand can be inferred from computational and theoretical studies of its constituent parts, namely quinoline (B57606) and pyrimidine (B1678525) derivatives. nih.govnih.govarabjchem.org

Density Functional Theory (DFT) calculations are a powerful tool for predicting the behavior of molecules in coordination complexes. nih.govnih.govarabjchem.org Such studies on quinoline derivatives often focus on determining global and local quantum-molecular descriptors, including frontier molecular orbitals (HOMO and LUMO), charge distribution via molecular electrostatic potential (MEP) surfaces, and average local ionization energy (ALIE) surfaces. arabjchem.org These descriptors provide insights into the molecule's reactivity and potential coordination sites. For this compound, the nitrogen atoms of the pyrimidine and quinoline rings, as well as the oxygen of the ether linkage and the amino group, represent potential coordination sites.

Natural Bond Orbital (NBO) analysis can further elucidate the hyperconjugative interactions and charge delocalization within the molecule, which are crucial for understanding the stability of the resulting metal complexes. arabjchem.orgresearchgate.net The presence of the electron-withdrawing nitro group is expected to significantly influence the electron density distribution across the molecule, thereby affecting its coordination properties. This effect can be systematically studied using DFT to understand how it modulates the ligand's ability to donate electron density to a metal center. researchgate.net

The quinoline moiety, particularly the 8-hydroxyquinoline (B1678124) scaffold it is derived from, is known to form stable complexes with a variety of metal ions. researchgate.net Theoretical studies can help in comparing the coordination behavior of this compound with these well-studied analogues, predicting its selectivity and affinity for different metal ions. Molecular docking studies, often employed in medicinal chemistry, can also be adapted to predict the binding modes and affinities of this ligand with different metal centers. nih.govarabjchem.org

Table 1: Theoretical Methods in Ligand Design

| Theoretical Method | Application in Ligand Design | Relevance to this compound |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular electrostatic potential. nih.govnih.govarabjchem.org | Predicts coordination sites and reactivity based on electron density distribution. |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. nih.gov | Helps in understanding the electronic transitions upon coordination. |

| Natural Bond Orbital (NBO) Analysis | Investigation of hyperconjugative interactions and charge delocalization. arabjchem.orgresearchgate.net | Provides insights into the stability of metal-ligand bonds. |

Exploration of Photophysical Properties for Advanced Material Concepts (e.g., fluorescence mechanisms, energy transfer)

The photophysical properties of organic molecules are at the heart of many advanced materials, including organic light-emitting diodes (OLEDs), fluorescent sensors, and photodynamic therapy agents. The presence of both a quinoline chromophore and a nitro group suggests that this compound is likely to possess interesting photophysical characteristics.

Quinoline and its derivatives are known for their fluorescent properties. rsc.org The rigid, planar structure of the quinoline ring system provides a scaffold that can support efficient fluorescence emission. rsc.org The specific photophysical properties, such as the absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the quinoline ring.

The nitro group, being a strong electron-withdrawing group, is expected to have a profound effect on the electronic structure and, consequently, the photophysical properties of the molecule. In many aromatic compounds, the presence of a nitro group can lead to fluorescence quenching due to the promotion of intersystem crossing from the singlet excited state to the triplet state. rsc.orgnih.gov This is a common feature of nitroaromatic compounds and is a result of the heavy-atom effect and the presence of low-lying n-π* triplet states. rsc.org However, in some cases, nitro-substituted compounds can still exhibit fluorescence, often with a large Stokes shift. nih.gov

The photophysical behavior of this compound is likely to be a complex interplay between the emissive properties of the quinoline moiety and the quenching effects of the nitro group. The amino group, being an electron-donating group, will also influence the electronic transitions. This combination of donor and acceptor groups can lead to intramolecular charge transfer (ICT) states upon photoexcitation, which can significantly affect the fluorescence properties. libretexts.org

The study of the excited-state dynamics of nitroaromatic compounds is a complex field, often involving ultrafast processes such as intersystem crossing and, in some cases, photodissociation of the nitro group. rsc.orgnih.gov Time-resolved spectroscopic techniques would be invaluable in elucidating the deactivation pathways of the excited state of this compound.

Furthermore, the quinoline moiety can act as a sensor for metal ions, with changes in fluorescence intensity or wavelength upon coordination. researchgate.netrsc.org This suggests that this compound could be explored as a fluorescent chemosensor.

Table 2: Potential Photophysical Properties and Mechanisms

| Property/Mechanism | Description | Potential in this compound |

|---|---|---|

| Fluorescence | Emission of light from a singlet excited state. | The quinoline moiety is a known fluorophore. rsc.org |

| Intersystem Crossing | Non-radiative transition from a singlet to a triplet excited state. | The nitro group is known to promote intersystem crossing, potentially quenching fluorescence. rsc.org |

| Intramolecular Charge Transfer (ICT) | Photoinduced electron transfer from a donor to an acceptor part of the molecule. libretexts.org | The amino group (donor) and nitro group (acceptor) could lead to ICT states. |

| Fluorescence Quenching | Decrease in fluorescence intensity. | Can be caused by the nitro group or through interaction with other molecules (e.g., metal ions). rsc.orgresearchgate.netrsc.org |

Supramolecular Assembly and Self-Organization Principles

Supramolecular chemistry, the chemistry beyond the molecule, is governed by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. The structure of this compound, with its multiple hydrogen bond donors (amino group) and acceptors (nitro group, pyrimidine and quinoline nitrogens), as well as its extended aromatic system, makes it an excellent candidate for forming well-defined supramolecular assemblies.

The planar aromatic systems of the quinoline and pyrimidine rings are prone to π-π stacking interactions. These interactions, although weaker than hydrogen bonds, play a crucial role in the packing of aromatic molecules in the solid state and can contribute to the stability of supramolecular assemblies in solution. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the electronic nature of the aromatic systems. The electron-deficient pyrimidine ring and the electron-rich (in parts) quinoline ring could lead to favorable donor-acceptor π-stacking interactions.

The interplay between hydrogen bonding and π-π stacking will ultimately determine the final supramolecular architecture. The nitro group, in addition to its role as a hydrogen bond acceptor, can also participate in other non-covalent interactions, such as dipole-dipole interactions, further influencing the self-organization process. mdpi.com The study of the crystal structure of this compound and its analogues would provide direct evidence of the preferred supramolecular synthons. mdpi.com

Role as a Precursor in Complex Organic Synthesis

The rich functionality of this compound makes it a valuable precursor for the synthesis of more complex, polycyclic heterocyclic systems. The reactivity of the nitro group, the amino group, and the pyrimidine ring can be strategically exploited to build additional rings onto the existing scaffold.

The reduction of the aromatic nitro group is a common and efficient transformation in organic synthesis, typically yielding an amino group. libretexts.org In the case of this compound, reduction of the nitro group would generate the corresponding 5-amino derivative. This newly formed amino group, being ortho to the existing 4-amino group, creates a 1,2-diamine system on the pyrimidine ring. This diamine is a classic precursor for the construction of a five-membered heterocyclic ring, such as an imidazole (B134444) or a triazole, fused to the pyrimidine ring. For example, reaction with a one-carbon electrophile (e.g., formic acid or an orthoester) could lead to the formation of a purine-like structure.

The amino group at the 4-position of the pyrimidine ring can also be a handle for further functionalization. For instance, it could undergo condensation reactions with carbonyl compounds to form imines, which could then participate in cyclization reactions. The pyrimidine ring itself, being electron-deficient, can be susceptible to nucleophilic attack, although the presence of the amino group (an electron-donating group) would modulate this reactivity.

Table 4: Potential Synthetic Transformations

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Nitro Group | Reduction to an amino group. libretexts.org | 5,6-Diamino-4-(quinolin-8-yloxy)pyrimidine |

| 5,6-Diamine | Cyclization with one-carbon electrophiles. | Fused imidazole or triazole ring systems (e.g., purine (B94841) analogues). |

| 4-Amino Group | Condensation with carbonyls. | Imines for further cyclization reactions. |

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advancements for Pyrimidine-Quinoline Conjugates

The synthesis of pyrimidine-quinoline conjugates, including 5-Nitro-6-(quinolin-8-yloxy)pyrimidin-4-amine, is most commonly achieved through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, such as a halogen, from an activated pyrimidine (B1678525) ring by the hydroxyl group of a quinoline (B57606) derivative. The presence of a nitro group on the pyrimidine ring, as in the target molecule, significantly activates the ring towards nucleophilic attack, facilitating the formation of the ether linkage.

Recent advancements in synthetic methodologies have focused on improving the efficiency, selectivity, and environmental footprint of these reactions. mdpi.comrsc.org Microwave-assisted synthesis, for instance, has been shown to significantly reduce reaction times and improve yields for related pyrimidine-quinoline hybrids. nih.gov

The structural characterization of these conjugates relies on a combination of spectroscopic techniques and X-ray crystallography.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the successful formation of the ether linkage and for elucidating the substitution pattern on both the pyrimidine and quinoline rings. For instance, the disappearance of the hydroxyl proton signal from the quinoline moiety and characteristic shifts in the aromatic protons adjacent to the ether linkage provide strong evidence of the desired product formation. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The presence of characteristic absorption bands for the amino group (N-H stretching), the nitro group (asymmetric and symmetric stretching), and the C-O-C ether linkage, alongside the aromatic C-H and C=C/C=N vibrations, confirms the molecular structure. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition, further confirming the identity of the synthesized compound. acs.org

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers detailed insights into the three-dimensional arrangement of the molecule, including bond lengths, bond angles, and intermolecular interactions. For analogous pyrimidine-quinoline hybrids, X-ray crystallography has been instrumental in understanding their solid-state packing and hydrogen bonding networks. nih.gov

| Technique | Information Obtained | Relevance to this compound |

| 1H NMR | Proton chemical shifts and coupling constants | Confirms the connectivity of the pyrimidine and quinoline rings through the ether linkage and the positions of substituents. |

| 13C NMR | Carbon chemical shifts | Provides information on the carbon skeleton of the molecule. |

| IR Spectroscopy | Vibrational frequencies of functional groups | Confirms the presence of the amino, nitro, and ether functional groups. |

| Mass Spectrometry | Molecular weight and fragmentation pattern | Determines the elemental composition and provides evidence for the molecular structure. |

| X-ray Crystallography | Three-dimensional molecular structure | Provides precise bond lengths, bond angles, and information on intermolecular interactions in the solid state. |

Contributions to Fundamental Chemical Understanding of Heterocyclic Systems

The study of pyrimidine-quinoline conjugates has significantly contributed to our understanding of the chemistry of π-deficient heterocyclic systems. The pyrimidine ring, particularly when substituted with electron-withdrawing groups like the nitro group, is highly electron-deficient, making it susceptible to nucleophilic attack. nih.gov The quinoline ring system also possesses distinct electronic properties that influence its reactivity.

The synthesis and study of molecules like this compound provide a platform to investigate:

Nucleophilic Aromatic Substitution Mechanisms: The kinetics and thermodynamics of the SNAr reaction can be studied to understand the influence of substituents on both the pyrimidine and quinoline rings on the reaction rate and mechanism. Studies on related systems suggest that these reactions can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or a concerted mechanism, depending on the specific reactants and conditions. nih.govnih.gov

Electronic Interactions: The electronic communication between the pyrimidine and quinoline moieties through the ether linkage can be probed using spectroscopic and computational methods. This helps in understanding how the properties of one ring are modulated by the presence of the other.

Structure-Property Relationships: By systematically modifying the substituents on either heterocyclic ring, it is possible to establish clear structure-property relationships. This fundamental understanding is crucial for the rational design of new molecules with desired chemical or physical properties.

Identification of Promising Avenues for Further Mechanistic Exploration and Controlled Reactivity

While the general synthetic routes to pyrimidine-quinoline conjugates are established, there are several avenues for further mechanistic exploration and achieving more controlled reactivity.

In-depth Mechanistic Studies: Detailed kinetic and computational studies on the SNAr reaction for the formation of this compound can provide a deeper understanding of the reaction mechanism. Investigating the role of the solvent, base, and temperature can help in optimizing the reaction conditions for higher yields and purity. The possibility of a concerted versus a stepwise mechanism is a key area for investigation. nih.gov

Regioselectivity Control: In cases where multiple reactive sites are present on either the pyrimidine or quinoline ring, developing synthetic methods that offer high regioselectivity is a significant challenge and a promising area for research.

Post-Synthetic Modification: Exploring the reactivity of the synthesized pyrimidine-quinoline conjugate itself can lead to the generation of a library of new derivatives. For example, the nitro group could be reduced to an amino group, which can then be further functionalized. The amino group on the pyrimidine ring also offers a handle for further chemical transformations.

Emerging Methodologies and Computational Insights for Rational Molecular Design

The rational design of novel pyrimidine-quinoline conjugates with tailored properties is being increasingly driven by emerging synthetic methodologies and computational chemistry. manchester.ac.ukbenthamscience.com

Emerging Synthetic Methodologies:

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to improved yields, safety, and scalability of the synthesis.

Photocatalysis and Electrosynthesis: These emerging techniques can enable novel bond formations and functionalizations under mild conditions, potentially providing access to new chemical space for pyrimidine-quinoline hybrids. springerprofessional.de

C-H Functionalization: Direct C-H functionalization of the pyrimidine or quinoline rings offers a more atom-economical approach to creating new derivatives, avoiding the need for pre-functionalized starting materials. rsc.org

Computational Insights:

Density Functional Theory (DFT): DFT calculations are a powerful tool for understanding the electronic structure, reactivity, and spectroscopic properties of these molecules. nih.govnih.govijcce.ac.ir Calculations can predict the most likely sites for nucleophilic or electrophilic attack, helping to rationalize observed reactivity and guide the design of new synthetic routes. The impact of the nitro group on the electronic properties of the pyrimidine ring can be quantified through DFT studies. nih.gov

Molecular Docking and Dynamics: While not the focus of this chemically-oriented article, it is worth noting that for applications in materials science or medicinal chemistry, computational techniques like molecular docking and molecular dynamics simulations can predict how these molecules might interact with other molecules or materials.

| Methodology | Potential Application in Pyrimidine-Quinoline Chemistry |

| Flow Chemistry | Scalable and safe synthesis of this compound and its analogs. |

| Photocatalysis | Novel C-C and C-N bond formations for further functionalization of the hybrid scaffold. |

| DFT Calculations | Prediction of reactivity, spectroscopic properties, and electronic structure to guide rational design. |

Interdisciplinary Research Trajectories for Novel Chemical Systems and Methodologies

The unique structural and electronic properties of pyrimidine-quinoline conjugates position them at the intersection of several scientific disciplines, opening up exciting interdisciplinary research trajectories.

Materials Science: The extended π-systems and the presence of heteroatoms in these molecules make them interesting candidates for the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Their ability to coordinate with metal ions could also be exploited in the design of new catalysts or sensors.